molecular formula C25H21NO B584886 4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide CAS No. 824430-38-8

4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide

Cat. No.: B584886
CAS No.: 824430-38-8
M. Wt: 351.449
InChI Key: FLUGAJPRMXKGGU-UHFFFAOYSA-N
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Description

4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide is a chemical compound known for its unique structure and properties. It is primarily used in research and experimental applications due to its complex molecular configuration and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide typically involves the reaction of naphthalene derivatives with ethyl and diphenylamine groups under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and reaction mechanism studies.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various pathways and processes, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxamide: A simpler analog with similar structural features.

    Diphenylnaphthalene derivatives: Compounds with variations in the substituent groups attached to the naphthalene ring.

Uniqueness

4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide is unique due to its specific combination of ethyl and diphenylamine groups attached to the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized research applications.

Properties

IUPAC Name

4-ethyl-N,N-diphenylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO/c1-2-19-17-18-24(23-16-10-9-15-22(19)23)25(27)26(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUGAJPRMXKGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C2=CC=CC=C12)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747756
Record name 4-Ethyl-N,N-diphenylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824430-38-8
Record name 4-Ethyl-N,N-diphenylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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